N-(Cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide
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Description
N-(Cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CMAA and is a member of the benzimidazole family of compounds. CMAA has been extensively studied for its potential therapeutic properties, and its synthesis and mechanism of action have been investigated in detail.
Scientific Research Applications
Synthesis and Antitumor Evaluation
Novel synthesis techniques have been developed for polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds have shown significant antiproliferative activity against various human cancer cell lines, indicating their potential in cancer treatment. The synthesis processes mainly involve one-pot reactions under mild conditions, highlighting their efficiency and potential for further biological investigations (H. Shams et al., 2010).
Coordination Complexes and Antioxidant Activity
Research into coordination complexes constructed from pyrazole-acetamide derivatives, specifically those involving Co(II) and Cu(II), has provided insights into the effects of hydrogen bonding on self-assembly processes. These studies also evaluated the antioxidant activity of these complexes, which could contribute to their therapeutic potential (K. Chkirate et al., 2019).
Antimicrobial and Cytotoxic Activity
Synthesis and evaluation of azetidine-2-one derivatives of 1H-benzimidazole have been explored for their antimicrobial and cytotoxic properties. These compounds exhibit significant activity against various pathogens, suggesting their potential as therapeutic agents (M. Noolvi et al., 2014).
Synthesis of Heterocyclic Rings
The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate has been used to generate a key precursor for the synthesis of various heterocyclic derivatives. These derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have been studied for their antitumor activities. This research underscores the versatility of the cyanoacetamido moiety in generating diverse heterocyclic products with potential biological applications (H. Shams et al., 2010).
Antimicrobial Evaluation of Heterocyclic Compounds
The synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety has been investigated for antimicrobial applications. These compounds have shown promising results against various bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance (E. Darwish et al., 2014).
properties
IUPAC Name |
N-(cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-24-16-10-6-5-9-15(16)23-19(24)18(14-7-3-2-4-8-14)22-13-17(25)21-12-11-20/h2-10,18,22H,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSBEONRRJXFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)NCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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